molecular formula C10H7F2NO B12306956 6,8-difluoro-2-methyl-8H-quinolin-4-one

6,8-difluoro-2-methyl-8H-quinolin-4-one

Cat. No.: B12306956
M. Wt: 195.16 g/mol
InChI Key: AXZVXQOEUXQSLP-UHFFFAOYSA-N
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Description

6,8-Difluoro-2-methyl-8H-quinolin-4-one is a fluorinated quinoline derivative characterized by its unique substitution pattern. Its molecular formula is C₁₀H₆F₂NO, with a molecular weight of 321.06 g/mol (CAS No. 219689-77-7) . The compound features two fluorine atoms at positions 6 and 8, a methyl group at position 2, and a ketone group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-2-methyl-8H-quinolin-4-one typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the catalytic hydrogenation of nitro groups on palladium/carbon (Pd/C) in ethanol, leading to the formation of fluorinated quinoline derivatives .

Industrial Production Methods

Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of organometallic compounds. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-2-methyl-8H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: Conversion to quinolin-4-one derivatives.

    Reduction: Formation of hydroquinoline derivatives.

    Substitution: Nucleophilic substitution of fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using Pd/C in ethanol.

    Substitution: Nucleophilic reagents such as amines and thiols.

Major Products

Scientific Research Applications

6,8-Difluoro-2-methyl-8H-quinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in antimalarial and anticancer therapies.

    Industry: Utilized in the development of liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 6,8-difluoro-2-methyl-8H-quinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, fluorinated quinolines are known to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

The compound’s structural analogs differ primarily in halogenation, substitution positions, and functional groups. Key comparisons include:

8-Fluoro-2-methylquinolin-4-ol (CAS: 288151-26-8)

  • Structure : Single fluorine at position 8, hydroxyl group at position 3.
  • Molecular Weight : ~223.2 g/mol (estimated).

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol (CAS: 18706-23-5)

  • Structure : Chlorine atoms at positions 6 and 8, trifluoromethyl group at position 2, hydroxyl group at position 4.
  • Molecular Weight : 282 g/mol.
  • Key Differences : Chlorine substituents (vs. fluorine) increase steric bulk and lipophilicity, while the trifluoromethyl group enhances metabolic stability but may reduce solubility .

6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one (CAS: 1209780-69-7)

  • Structure : Additional methyl group at position 1.
  • Molecular Weight : ~335.1 g/mol (estimated).

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Functional Group at C4
6,8-Difluoro-2-methyl-8H-quinolin-4-one C₁₀H₆F₂NO 321.06 F (6,8) Ketone
8-Fluoro-2-methylquinolin-4-ol C₁₀H₈FNO 223.2 (estimated) F (8) Hydroxyl
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol C₁₀H₄Cl₂F₃NO 282 Cl (6,8) Hydroxyl
6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one C₁₁H₈F₂NO 335.1 (estimated) F (6,8) Ketone

Key Observations :

  • Fluorine atoms in this compound enhance electronegativity and hydrogen-bonding capacity compared to chlorine analogs .
  • The ketone group at C4 increases electrophilicity, making it more reactive in nucleophilic addition reactions than hydroxyl-bearing analogs .

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

6,8-difluoro-2-methyl-8H-quinolin-4-one

InChI

InChI=1S/C10H7F2NO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4,8H,1H3

InChI Key

AXZVXQOEUXQSLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC(=CC(C2=N1)F)F

Origin of Product

United States

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